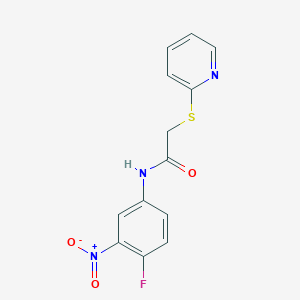

N-(4-fluoro-3-nitrophenyl)-2-(pyridin-2-ylthio)acetamide

Description

Historical Context of Thioacetamide Derivatives in Drug Discovery

Thioacetamide (CH~3~C(S)NH~2~) has served as a foundational compound in both toxicological and therapeutic research since the mid-20th century. Initially recognized for its hepatotoxic effects in rodent models, thioacetamide’s ability to induce liver fibrosis and cirrhosis mirrored human chronic liver disease, establishing it as a critical tool for studying hepatic pathophysiology. However, its utility expanded beyond disease modeling when researchers recognized its role as a precursor to sulfide ions in inorganic synthesis and its capacity to form stable coordination complexes with metal cations.

The transition of thioacetamide derivatives into drug discovery emerged from studies on their antimetabolite properties. For example, N-phenylthioacetamide-linked 1,2,3-triazoles (TATs) were identified as potent inhibitors of cysteine synthase A (CysK), an enzyme essential for bacterial cysteine biosynthesis. These compounds exploited thioacetamide’s reactivity to form covalent adducts with nucleophilic residues, disrupting microbial metabolic networks. Parallel work on purine- and imidazopyridine-thioacetamide hybrids revealed their inhibition of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), highlighting the versatility of thioacetamide scaffolds in targeting diverse enzymatic targets.

Significance of Fluorinated Pyridinylthio Acetamides in Medicinal Research

The incorporation of fluorine and pyridinylthio groups into thioacetamide derivatives represents a strategic advancement in medicinal chemistry. Fluorine’s electronegativity and small atomic radius enhance membrane permeability and metabolic stability, while nitro groups contribute to electron-deficient aromatic systems that facilitate interactions with enzymatic active sites. In N-(4-fluoro-3-nitrophenyl)-2-(pyridin-2-ylthio)acetamide, the 4-fluoro-3-nitrophenyl moiety likely augments binding affinity through halogen bonding and π-π stacking, whereas the pyridinylthio group provides a rigid heterocyclic framework that optimizes spatial orientation.

Comparative studies of fluorinated versus non-fluorinated analogs demonstrate marked improvements in inhibitory potency. For instance, imidazo[4,5-b]pyridine-thioacetamides bearing 3,4-dimethoxyphenyl substituents exhibited Ki values of 29.6 nM against NPP1, underscoring the impact of electron-donating groups on target engagement. Similarly, the fluorine atom in this compound may mitigate oxidative metabolism, prolonging systemic exposure compared to non-halogenated analogs. These modifications align with broader trends in antibiotic development, where fluorine substitution has been pivotal in overcoming resistance mechanisms.

Current Research Paradigms and Objectives

Contemporary investigations into this compound and related derivatives prioritize three objectives: (1) elucidating structure-activity relationships (SARs) to optimize target selectivity, (2) expanding the scope of bacterial enzyme inhibition, and (3) leveraging computational tools to predict metabolic stability.

Recent SAR studies have focused on the pyridinylthio moiety’s role in mediating interactions with CysK and NPP1. Modifications to the pyridine ring’s substitution pattern, such as introducing methyl or methoxy groups, have yielded analogs with 10- to 50-fold differences in inhibitory activity. Concurrently, the 4-fluoro-3-nitrophenyl group’s contribution to false product formation in CysK—a mechanism where the compound mimics O-acetyl-l-serine—has been validated through kinetic and crystallographic analyses.

A second paradigm involves repurposing thioacetamide derivatives for Gram-negative (GN) pathogens resistant to conventional antifolates. High-throughput screens against Escherichia coli have identified this compound as a candidate for disrupting folate biosynthesis pathways, with preliminary data showing activity against multidrug-resistant Pseudomonas aeruginosa isolates. Finally, molecular dynamics simulations are being employed to predict adduct formation between thioacetamide metabolites and hepatic proteins, aiming to de-risk hepatotoxicity while preserving antimicrobial efficacy.

Properties

IUPAC Name |

N-(4-fluoro-3-nitrophenyl)-2-pyridin-2-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3O3S/c14-10-5-4-9(7-11(10)17(19)20)16-12(18)8-21-13-3-1-2-6-15-13/h1-7H,8H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAIYCITUDYVFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301319756 | |

| Record name | N-(4-fluoro-3-nitrophenyl)-2-pyridin-2-ylsulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301319756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24792128 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

401574-09-2 | |

| Record name | N-(4-fluoro-3-nitrophenyl)-2-pyridin-2-ylsulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301319756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluoro-3-nitrophenyl)-2-(pyridin-2-ylthio)acetamide typically involves multiple steps, starting with the preparation of the 4-fluoro-3-nitrophenyl moiety. This can be achieved through nitration and fluorination reactions. The pyridin-2-ylthio group is then introduced through a thiol-ene reaction or a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluoro-3-nitrophenyl)-2-(pyridin-2-ylthio)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)-2-(pyridin-2-ylthio)acetamide is a chemical compound with the molecular formula C13H10FN3O3S . It has a molecular weight of 307.31 . The compound is available in milligram amounts and can be purchased in glass vials or 96-tube racks .

Chemical Identifiers

- CAS Number: While search results list similar compounds, the CAS number for this compound is 401574-09-2 .

- MDL Number: MFCD00412478 .

- SMILES: $$O-]N+=O

- InChI: Information not available in the search results.

Potential Applications

While specific applications for this compound are not detailed in the provided search results, the presence of both a nitrophenyl group and a pyridylthioacetamide moiety suggests potential uses in various scientific fields:

- Building Block in Synthesis: this compound can serve as a building block for synthesizing more complex molecules .

- Medicinal Chemistry: Nitro-group-containing compounds have versatile applications in biochemistry and medicine . Tetrahydroisoquinolines, which can be synthesized using building blocks containing nitrophenyl groups, have been used as precursors to enzyme inhibitors, fungicides, potassium receptor antagonists, and drugs for treating cardiovascular diseases, bronchial asthma, tumors, and viral infections . They have also demonstrated anticonvulsant, antibacterial, neurotropic, and antimicrobial activities .

- Inhibitors: Isoquinoline derivatives have been identified as potential inhibitors of human nucleotide pyrophosphatase/phosphodiesterase 1 and 3 .

- Material Science: Research indicates that compounds containing a nitro group may have applications as optical resolution agents .

- Other potential applications:

Safety Information

Mechanism of Action

The mechanism by which N-(4-fluoro-3-nitrophenyl)-2-(pyridin-2-ylthio)acetamide exerts its effects involves its interaction with specific molecular targets. The nitro group and fluorine atom enhance its reactivity, allowing it to bind to enzymes or receptors. The pyridin-2-ylthio moiety contributes to its binding affinity, making it effective in modulating biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Antibacterial Activity

2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2)

- Structure : Differs by replacing the pyridin-2-ylthio group with a chloro substituent.

- Activity : Exhibits antibacterial activity against Klebsiella pneumoniae with an MIC of 512 µg/mL, superior to its precursor N-(4-fluoro-3-nitrophenyl)acetamide (A1, MIC: 1024 µg/mL) .

- Mechanism : The chloro atom enhances binding to penicillin-binding proteins (PBPs), promoting bacterial cell lysis .

N-(4-Fluoro-3-nitrophenyl)-2-(pyridin-2-ylthio)acetamide

Anti-Cancer Activity

Phenoxy Acetamide Derivatives (Compounds 38–40)

- Structure : Contain sulfonyl and quinazoline groups instead of pyridinylthio.

- Activity : Compounds 38–40 demonstrated potent anti-cancer effects (IC50: <1 µM) against HCT-1, MCF-7, and PC-3 cell lines .

- Comparison : The target compound’s nitro and fluoro groups may confer redox-modulating properties, but its lack of sulfonyl/quinazoline moieties likely limits direct anti-cancer activity .

Enzyme-Targeted Activity

Pyridazin-3-one Acetamides (FPR2 Agonists)

- Structure: Feature pyridazinone cores and bromophenyl/methoxybenzyl substituents.

- Activity : Act as selective FPR2 agonists, inducing calcium mobilization in neutrophils .

- Comparison: The pyridin-2-ylthio group in the target compound could interact with similar hydrophobic pockets but lacks the pyridazinone scaffold required for FPR2 specificity .

SARS-CoV-2 Main Protease Inhibitors

- Structure : Pyridine-containing acetamides (e.g., 5RGX, 5RH2).

- Activity : Bind to the protease active site via H-bonds with ASN142 and HIS163 .

- Comparison : The pyridin-2-ylthio group in the target compound may occupy similar binding regions, but its nitro group could sterically hinder interactions .

Antimicrobial and Antifungal Agents

Piperazine-Linked Acetamides (Compounds 47–50)

- Structure : Include benzo[d]thiazol-5-ylsulfonyl and piperazine groups.

- Activity : Compounds 47–48 showed gram-positive antibacterial activity, while 49–50 were effective against fungi .

- Comparison : The target compound’s simpler structure lacks the piperazine/sulfonyl groups critical for broad-spectrum activity .

2-Chloro-N-aryl Acetamides

Structural and Pharmacokinetic Insights

Key Structural Features Influencing Activity:

Biological Activity

N-(4-fluoro-3-nitrophenyl)-2-(pyridin-2-ylthio)acetamide, with the CAS number 401574-09-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₃H₁₀FN₃O₃S, with a molecular weight of approximately 307.3 g/mol. The compound features a pyridine ring attached to a thioacetamide moiety and a nitro-substituted phenyl group, which may contribute to its biological properties.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, the presence of nitro groups in related compounds has been associated with broad-spectrum antibacterial activity. A study highlighted that halonitroanilides, which share structural similarities, demonstrated potent activity against various bacterial strains, suggesting that the nitro group may enhance the compound's efficacy against pathogens .

Anticancer Potential

The anticancer activity of related phenylacetamide derivatives has been documented in several studies. For example, derivatives containing similar structural motifs have shown varying degrees of cytotoxicity against multiple tumor cell lines. In vitro assays revealed that certain derivatives exhibited no inhibitory effects against six different tumor cell lines, indicating a selective activity profile that warrants further exploration .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with cellular processes through the inhibition of key enzymes or by disrupting cellular membranes due to its lipophilic nature conferred by the pyridine and phenyl rings. This disruption can lead to apoptosis in cancer cells and inhibit bacterial growth.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several derivatives based on the phenylacetamide scaffold and evaluated their biological activity against Mycobacterium tuberculosis (M. tuberculosis). The most potent derivative showed an MIC (Minimum Inhibitory Concentration) value of 4 µg/mL, indicating strong antitubercular activity .

- Safety Profile : In safety evaluations using Vero cell lines, certain derivatives demonstrated good safety profiles, suggesting that modifications to the structure can yield compounds with desirable therapeutic indices .

- Structure-Activity Relationship (SAR) : The SAR studies conducted on similar compounds indicate that modifications at specific positions on the phenyl or pyridine rings can significantly affect biological activity. For instance, introducing electron-withdrawing or electron-donating groups can enhance or diminish activity against targeted pathogens .

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Molecular Weight | Antibacterial Activity | Anticancer Activity |

|---|---|---|---|---|

| This compound | 401574-09-2 | 307.3 g/mol | Moderate | Low |

| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | 401574-X1 | 320.3 g/mol | High (MIC 4 µg/mL) | Moderate |

| N-(4-Fluoro-3-nitrophenyl)-2-(pyrimidin-2-ylthio)acetamide | 455322-68-6 | 308.29 g/mol | Moderate | Moderate |

Q & A

Basic Research Questions

Q. What are the critical steps and conditions for synthesizing N-(4-fluoro-3-nitrophenyl)-2-(pyridin-2-ylthio)acetamide with high yield and purity?

- The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as the fluoronitrophenyl and pyridinylthio moieties. Key considerations include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO are preferred for their ability to stabilize intermediates and enhance reaction rates .

- Catalysts : Triethylamine (TEA) or sodium hydride (NaH) is often used to deprotonate thiol groups, facilitating nucleophilic substitution .

- Temperature control : Reactions are typically conducted at 60–80°C to balance reaction kinetics and side-product formation .

- Purification : Column chromatography and recrystallization are critical for isolating the final compound. Analytical techniques like NMR (¹H/¹³C) and mass spectrometry (HRMS) are essential for confirming structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Thin-layer chromatography (TLC) : Used to monitor reaction progress and intermediate purity .

- Nuclear magnetic resonance (NMR) : ¹H and ¹³C NMR are indispensable for confirming the integration of aromatic protons (e.g., fluorophenyl and pyridinyl groups) and acetamide linkages .

- Mass spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns, particularly for the nitro and fluoro substituents .

- High-performance liquid chromatography (HPLC) : Ensures purity (>95%) by quantifying residual solvents or unreacted starting materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Comparative assay standardization : Use consistent cell lines (e.g., HEK-293 or HeLa) and assay conditions (e.g., ATP levels, incubation time) to minimize variability .

- Structural analogs analysis : Compare activity data with structurally similar compounds (e.g., pyridinylthio or nitrophenyl derivatives) to identify functional group contributions .

- Dose-response studies : Conduct IC₅₀/EC₅₀ determinations across multiple concentrations to account for non-linear effects .

- Molecular docking : Use software like AutoDock to predict interactions with targets (e.g., kinases or GPCRs) and correlate with experimental results .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Degradation studies : Perform accelerated stability testing (e.g., 40°C/75% RH) to identify degradation pathways. For example, nitro groups may hydrolyze under alkaline conditions, requiring pH buffering .

- Lyophilization : Improve long-term storage stability by removing water, which can hydrolyze the acetamide bond .

- Excipient screening : Co-formulate with cyclodextrins or polyvinylpyrrolidone (PVP) to enhance solubility and reduce aggregation .

Q. How can researchers elucidate the mechanism of action (MoA) for this compound?

- Target identification : Use affinity chromatography or pull-down assays with biotinylated analogs to isolate binding proteins .

- Transcriptomic profiling : RNA-seq or qPCR can reveal downstream gene expression changes (e.g., apoptosis or inflammation markers) .

- Kinase inhibition assays : Screen against kinase panels to identify inhibitory activity, given the pyridinylthio group’s potential ATP-binding affinity .

- Metabolic tracing : Employ ¹³C/¹⁵N isotopic labeling to track incorporation into cellular pathways (e.g., nucleotide synthesis) .

Q. What computational methods predict the compound’s reactivity and regioselectivity in further derivatization?

- Density functional theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict sites for electrophilic/nucleophilic attacks (e.g., nitro group reduction or pyridine substitution) .

- Molecular dynamics (MD) simulations : Model solvation effects to optimize reaction conditions for regioselective modifications .

- Retrosynthetic analysis : Use tools like Synthia to design derivatization pathways prioritizing minimal steric hindrance (e.g., substituting the pyridine ring over the fluorophenyl group) .

Methodological Guidance for Data Interpretation

Q. How should researchers address low yields in the final coupling step of the synthesis?

- Reagent optimization : Replace conventional coupling agents (e.g., DCC) with uronium salts (HATU or TBTU) to improve efficiency .

- Microwave-assisted synthesis : Reduce reaction time and side-product formation by using controlled microwave irradiation (e.g., 100°C for 30 minutes) .

- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediate formation and adjust reagent stoichiometry dynamically .

Q. What experimental designs validate the compound’s pharmacokinetic (PK) properties in preclinical models?

- ADME profiling :

- Absorption : Caco-2 cell monolayer assays to predict intestinal permeability .

- Metabolism : Incubate with liver microsomes (human/rat) to identify cytochrome P450 (CYP) isoforms involved in oxidation .

- Excretion : Radiolabeled studies in rodents to track biliary vs. renal clearance .

- Plasma protein binding : Use equilibrium dialysis to measure free vs. bound fractions, critical for dose adjustment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.